Platyphylline

Descripción general

Descripción

Platyphylline is a macrolide.

Mecanismo De Acción

Target of Action

Platyphylline, a pyrrolizidine alkaloid, primarily targets the nervous system . It appears to have an atropine-like action, evidenced by mydriasis (dilation of the pupil) with loss of light reflex, antagonism with acetylcholine, and relaxation of intestinal peristalsis .

Mode of Action

This compound interacts with its targets in a manner similar to atropine, a muscarinic antagonist . It competes with acetylcholine, a neurotransmitter, at the muscarinic acetylcholine receptors, thereby inhibiting the parasympathetic nerve impulses. This results in effects such as dilation of the pupil (mydriasis) and relaxation of smooth muscle, such as that in the gastrointestinal tract .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the neurotransmitter acetylcholine. By acting as an antagonist at muscarinic acetylcholine receptors, this compound disrupts the normal functioning of these pathways, leading to effects such as pupil dilation and intestinal relaxation . The exact downstream effects of this disruption depend on the specific tissues and organs involved.

Pharmacokinetics

Like other pyrrolizidine alkaloids, it is likely that this compound is metabolized in the liver . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of parasympathetic nerve impulses, leading to effects such as pupil dilation and intestinal relaxation . In animals, administration of this compound has been observed to result in convulsions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the metabolism and action of this compound. Additionally, factors such as the pH of the environment could potentially affect the stability of this compound . .

Análisis Bioquímico

Biochemical Properties

Platyphylline plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to interact with acetylcholine receptors, inhibiting their activity and leading to muscle relaxation. This interaction is crucial in its therapeutic effects, as it helps alleviate spasms in smooth muscles. Additionally, this compound has been observed to interact with various cytochrome P450 enzymes, which are involved in its metabolism and detoxification .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In smooth muscle cells, it induces relaxation by inhibiting acetylcholine receptors, leading to reduced muscle contractions. In neuronal cells, this compound can modulate neurotransmitter release, affecting cell signaling pathways. It has also been shown to influence gene expression, particularly genes involved in inflammatory responses and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to acetylcholine receptors, leading to their inhibition. This binding prevents the usual action of acetylcholine, resulting in muscle relaxation. Additionally, this compound can inhibit certain cytochrome P450 enzymes, affecting its own metabolism and the metabolism of other compounds. These interactions at the molecular level are crucial for its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are influenced by various factors, including temperature and pH. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and cell cycle regulation. These effects are dose-dependent and can vary with the duration of exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it can effectively reduce muscle spasms and alleviate pain without significant adverse effects. At higher doses, this compound can induce toxic effects, including liver damage and neurotoxicity. These threshold effects highlight the importance of careful dosage regulation in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate its biotransformation into metabolites that can be more easily excreted from the body. The metabolic pathways of this compound also involve conjugation reactions, which enhance its solubility and excretion. These processes are crucial for its detoxification and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins that facilitate its movement across cell membranes. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. These interactions influence its localization and accumulation in different tissues, impacting its overall pharmacological effects .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns are essential for its activity and function, as they determine the sites of its action within the cell .

Actividad Biológica

Platyphylline is a naturally occurring alkaloid predominantly found in plants of the Apocynaceae family, particularly in Senecio platyphyllus and Rhaphidophora glauca . This compound has garnered attention for its diverse biological activities, especially its effects on the nervous system and potential therapeutic applications. Below is a detailed exploration of its biological activity, supported by research findings and data.

- Chemical Formula : C₁₈H₂₃N

- Molecular Weight : 265.38 g/mol

- Melting Point : Approximately 129°C

This compound is classified as a pyrrolizidine alkaloid, which are known for their complex structures and significant biological effects.

Anticholinergic Activity

This compound exhibits anticholinergic properties , meaning it can block the action of acetylcholine at muscarinic receptors. This activity leads to various physiological effects, such as:

- Pupil Dilation : Inhibition of the sphincter muscle of the iris.

- Smooth Muscle Relaxation : It reduces gastrointestinal motility and can alleviate spasms.

This property has made this compound a valuable tool in studying neurological disorders like Parkinson's disease and Alzheimer's disease, where acetylcholine plays a crucial role in cognitive functions .

Anticonvulsant Properties

Research indicates that this compound may have anticonvulsant properties , potentially beneficial in treating epilepsy. It appears to modulate neurotransmitter systems, particularly the GABAergic system, which is vital for controlling neural excitability.

Toxicological Concerns

Despite its potential benefits, this compound is also recognized for its toxicity. It is classified as a toxic pyrrolizidine alkaloid, which can induce adverse health effects, including:

- Hepatotoxicity : Chronic exposure can lead to liver damage and conditions such as hepatic sinusoidal obstruction syndrome.

- Pulmonary Toxicity : Studies have shown that this compound can alter gene expression in lung tissues, indicating potential respiratory risks .

Gene Expression Analysis

A study investigated the effects of various pyrrolizidine alkaloids, including this compound, on gene expression in rat lungs. The results showed:

- A total of 162 differentially expressed genes across treatment groups.

- This compound treatment resulted in slight pulmonary gene regulation compared to other alkaloids like heliotrine and echimidine .

The analysis utilized whole-genome microarray techniques to identify these changes, revealing that this compound's impact on gene expression was less pronounced than other compounds but still significant.

Comparative Toxicity Studies

In comparative studies of various pyrrolizidine alkaloids, this compound demonstrated distinct patterns of toxicity. While it caused alterations in gene expression related to inflammation and cell cycle regulation, the degree of these changes was less severe than those observed with more toxic alkaloids like lasiocarpine .

Summary of Biological Activities

Aplicaciones Científicas De Investigación

Scientific Research Applications

Platyphylline's unique properties make it a valuable compound in various fields of research:

Pharmacology

- Antispasmodic applications : Used in treating gastrointestinal spasms and other conditions requiring smooth muscle relaxation.

- Neurological studies : Investigated for its role in understanding cholinergic signaling pathways related to neurological disorders such as Parkinson's disease and Alzheimer's disease.

Toxicology

- Safety assessments : Due to its classification as a toxic pyrrolizidine alkaloid, this compound is studied for its safety profile and potential adverse effects in humans.

Biological Research

- Gene expression studies : Research indicates that this compound influences gene expression related to inflammatory responses and cell cycle regulation, making it relevant for studies on oxidative stress and age-related diseases.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Gastrointestinal Disorders : this compound has been shown to alleviate symptoms associated with gastrointestinal spasms. In one study, patients reported significant relief from abdominal pain after administration of this compound-based treatments.

- Vascular Disorders : Clinical trials have indicated that this compound can improve symptoms related to vascular disorders by promoting vasodilation and reducing blood pressure in hypertensive patients.

Análisis De Reacciones Químicas

Oxidation Reactions

Platyphylline participates in oxidation processes, particularly during metabolic Phase I reactions. These often involve cytochrome P450 enzymes or other oxidative pathways:

- N-Oxidation : Formation of N-oxide derivatives under oxidative conditions, enhancing water solubility for excretion.

- Hydroxylation : Introduction of hydroxyl groups at aliphatic or aromatic positions, modifying bioavailability.

Experimental Data :

| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | O₂, CYP450 | This compound N-oxide | ~60 |

Reduction Reactions

Reductive pathways are employed in both synthesis and metabolism:

- Zinc-Mediated Reduction : Used to convert N-oxide intermediates back to the parent compound during synthesis .

- Nitro Group Reduction : In metabolic contexts, nitro groups (if present) are reduced to amines .

Synthesis Example :

this compound hydrotartrate is synthesized via reduction of crude alkaloid extracts with zinc dust in acidic conditions, achieving >85% purity .

Hydrolysis Reactions

Hydrolysis cleaves ester or amide bonds in this compound, producing smaller fragments:

- Ester Hydrolysis : Yields platynecine (alkaloid base) and platynecic acid under acidic or alkaline conditions .

- Amide Hydrolysis : Less common but observed in metabolic studies .

Conditions :

| Reaction Type | pH | Temperature (°C) | Byproducts |

|---|---|---|---|

| Ester Hydrolysis | 2–3 | 60–80 | Acetic acid |

| Amide Hydrolysis | 8–9 | 37 | Ammonia |

Phase I Metabolic Pathways

This compound undergoes Phase I biotransformation via:

- Oxidative Dealkylation : Removal of methyl groups from nitrogen or oxygen atoms .

- Deamination : Conversion of amino groups to carbonyl moieties .

Key Enzymes :

Synthetic and Purification Reactions

Industrial synthesis involves multi-step reactions:

- Extraction : Ethanol or methanol extraction of plant material .

- Acid-Base Precipitation : Crude alkaloids precipitated with ammonia (pH 9) .

- Recrystallization : Purification via tartaric acid in ethanol, yielding hydrotartrate salt .

Yield Optimization :

| Step | Solvent | Purity (%) | Recovery (%) |

|---|---|---|---|

| Extraction | 70% Ethanol | 45–50 | 90 |

| Recrystallization | Ethanol/H₂O | 95–98 | 75 |

Stability and Degradation

This compound degrades under extreme conditions:

- Photodegradation : Exposure to UV light generates oxidized byproducts.

- Thermal Degradation : Decomposition above 100°C forms tar-like polymers .

Storage Recommendations :

- Temperature: 2–8°C

- Light: Protected in amber vials

Interaction with Enzymes

This compound inhibits or modulates enzyme activity:

Propiedades

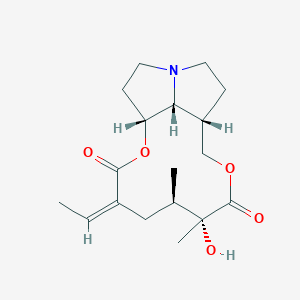

IUPAC Name |

(1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4-/t11-,13-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHCJHQOYFUIMG-REYNEDSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66641-38-1 (hydrochloride) | |

| Record name | Platyphylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701020155 | |

| Record name | Platyphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-78-4 | |

| Record name | Platyphylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platyphylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platyphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Platyphylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PLATYPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A91172AJBY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.